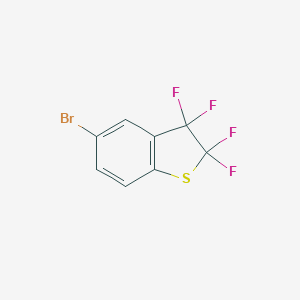

5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

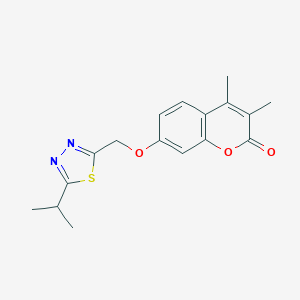

“5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene” is a chemical compound . It is also known as DTXSID20577749 . It is used for pharmaceutical testing .

Molecular Structure Analysis

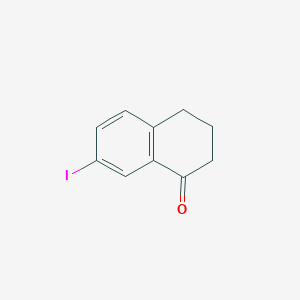

The molecular formula of “5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene” is C8H3BrF4S . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

The boiling point of “5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene” is 231.4°C at 760 mmHg . Its density is 1.88g/cm3 . Other physical and chemical properties are not provided in the search results.科学的研究の応用

Antitumor Activity

A study by Hellmann, Marshall, and Stayt (1967) explored the antitumor activity of a series of benzothiophenes, including 5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene. They found that while some benzothiophenes were highly toxic, one compound in the series exhibited significant antitumor action with acceptable toxicity levels (Hellmann, Marshall, & Stayt, 1967).

Synthesis of Aminomethylbenzo[b]thiophens

Chapman, Clarke, Ewing, and Saraf (1968) reported on the condensation of 5-bromo-2-chloromethylbenzo[b]thiophen to create 2-aminomethylbenzo[b]thiophen derivatives. This research indicates the potential of 5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene in synthesizing various organic compounds (Chapman et al., 1968).

Photochemical Synthesis

The work of Antonioletti et al. (1986) involves the photochemical synthesis of phenyl-2-thienyl derivatives, using 5-bromo-thiophene-2-carbaldehyde. This study showcases the application of bromo-thiophenes in photochemical reactions, indicating a potential area for the use of 5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene (Antonioletti et al., 1986).

Analytical Reagents for Copper

In 1976, Odashima, Anzai, and Ishii studied the use of substituted 2-thiophenealdehyde-2-benzothiazolyl-hydrazones, including 5-bromo-2-thiophenealdehyde, as analytical reagents for copper. This research demonstrates the potential utility of 5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene in analytical chemistry, particularly in metal ion detection (Odashima, Anzai, & Ishii, 1976).

Inhibitors of Plasmodium falciparum Enoyl‐ACP Reductase

Banerjee et al. (2011) explored benzothiophene derivatives as inhibitors of Plasmodium falciparum enoyl‐ACP reductase. Their study provides insights into the potential of benzothiophene compounds in antimalarial drug development, suggesting a possible research direction for 5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene (Banerjee et al., 2011).

Safety And Hazards

“5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene” is associated with several hazards according to the Pharos project . These include carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, flammability, and global warming potential .

将来の方向性

Thiophene and its substituted derivatives, which include “5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene”, have diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are effective in various biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

特性

IUPAC Name |

5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4S/c9-4-1-2-6-5(3-4)7(10,11)8(12,13)14-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTXBWOPVHEDLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C(S2)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577749 |

Source

|

| Record name | 5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene | |

CAS RN |

146431-20-1 |

Source

|

| Record name | 5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)

![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)

![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)

![Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B131974.png)

![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)